LTB3 - 88099-35-8

LTB3

Catalog Number: EVT-382538
CAS Number: 88099-35-8
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LTB3 is a hydroxy fatty acid and a polyunsaturated fatty acid.
Overview

Leukotriene B3 is a member of the leukotriene family, which are lipid mediators derived from arachidonic acid. These compounds play significant roles in inflammatory responses and immune system regulation. Leukotriene B3 is particularly noted for its biological activities, which include enhancing the response of human neutrophils, a type of white blood cell involved in inflammation and immune defense.

Source and Classification

Leukotriene B3 is synthesized from arachidonic acid via the lipoxygenase pathway, similar to other leukotrienes such as leukotriene B4 and leukotriene B5. It is classified as a trihydroxy fatty acid due to its three hydroxyl groups, which contribute to its reactivity and biological functions. The compound has been synthesized chemically for research purposes, allowing for detailed studies of its properties and effects.

Synthesis Analysis

Methods

Leukotriene B3 can be synthesized through various chemical methods, with total chemical synthesis being the most common approach. This involves multiple steps, including:

  1. Starting Material: Arachidonic acid or its derivatives are typically used as starting materials.
  2. Reactions: Key reactions may include oxidation and reduction processes to introduce hydroxyl groups at specific positions on the fatty acid chain.
  3. Confirmation: The identity of synthesized leukotriene B3 is confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure purity and structural integrity.

Technical Details

In one study, leukotriene B3 was prepared using a total synthesis method that involved careful control of reaction conditions to achieve the desired stereochemistry and functional groups . The synthesis often employs palladium-catalyzed reactions to facilitate the formation of double bonds and functional groups.

Molecular Structure Analysis

Structure

Leukotriene B3 has a complex molecular structure characterized by:

  • A long hydrocarbon chain
  • Three hydroxyl groups located at specific positions
  • A double bond that influences its biological activity

Data

The molecular formula for leukotriene B3 is C20H32O3, with a molecular weight of approximately 320.47 g/mol. The structural representation shows the arrangement of carbon atoms, hydroxyl groups, and double bonds that define its reactivity.

Chemical Reactions Analysis

Leukotriene B3 participates in various biochemical reactions:

  1. Binding to Receptors: It interacts with specific receptors on immune cells, leading to cellular activation.
  2. Enzymatic Reactions: It can be further metabolized by enzymes such as leukotriene A4 hydrolase, influencing its biological effects.
  3. Comparative Potency: Studies have shown that leukotriene B3 exhibits similar pro-inflammatory effects to leukotriene B4 but is less potent than leukotriene B5 in certain assays .
Mechanism of Action

Leukotriene B3 exerts its effects primarily through binding to specific receptors on target cells, such as neutrophils:

  • Receptor Interaction: Upon binding, it activates intracellular signaling pathways that lead to enhanced chemotaxis (movement toward sites of inflammation) and increased secretion of inflammatory mediators like lysozyme.
  • Biological Effects: The compound enhances complement receptor expression on neutrophils, facilitating their role in immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Leukotriene B3 is typically a colorless or pale yellow liquid.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Leukotriene B3 is relatively stable under physiological conditions but can degrade upon exposure to light or heat.
  • Reactivity: The presence of hydroxyl groups makes it reactive with various nucleophiles and electrophiles.

Relevant data indicates that leukotriene B3's potency in enhancing neutrophil activity is significant but varies compared to other leukotrienes .

Applications

Leukotriene B3 has several scientific uses:

  • Research Tool: It serves as a model compound for studying leukotriene biology and pharmacology.
  • Therapeutic Potential: Understanding its mechanisms may lead to the development of new anti-inflammatory drugs targeting leukotriene pathways.
  • Inflammation Studies: It is used in research investigating the role of leukotrienes in various inflammatory diseases, including asthma and arthritis.
Introduction to Leukotrienes and LTB3

Eicosanoid Biochemistry and Leukotriene Classification

Leukotriene B₃ (LTB₃) belongs to the eicosanoid family of signaling molecules—oxygenated derivatives of C20 polyunsaturated fatty acids that function as potent autocrine and paracrine mediators in physiological and pathological processes. Eicosanoids are broadly classified into prostaglandins (cyclooxygenase-derived) and leukotrienes (lipoxygenase-derived). Leukotrienes themselves are subdivided into two functional categories:

  • Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄): Characterized by a peptide moiety, these induce smooth muscle contraction, vascular permeability, and bronchoconstriction.
  • Dihydroxy leukotrienes (LTB series): Comprising LTB₄, LTB₅, and LTB₃, these primarily function as neutrophil chemoattractants and amplifiers of innate immune responses [9].

LTB₃ biosynthesis occurs via the 5-lipoxygenase (5-LOX) pathway. Phospholipase A₂ liberates arachidonic acid (AA) or eicosatrienoic acid (ETA) from membrane phospholipids. 5-LOX, in concert with the 5-LOX-activating protein (FLAP), converts ETA (C20:3 ω-9) first to 5-hydroperoxyeicosatrienoic acid (5-HpETrE) and then to the unstable epoxide leukotriene A₃ (LTA₃). LTA₃ is subsequently hydrolyzed by leukotriene A₄ hydrolase (LTA₄H) to yield LTB₃ [5] [6]. Unlike LTA₄ (the precursor to LTB₄), LTA₃ is a poor substrate for LTA₄H but a potent inhibitor of the enzyme, suggesting regulatory complexity in its biosynthesis [4] [7].

Structural Characterization of LTB3: Comparative Analysis with LTB4 and LTB5

LTB₃ shares the core structural features of dihydroxy leukotrienes: a C20 carboxylic acid chain with a hydroxyl group at C5 and C12, and three conjugated double bonds (Δ6, Δ8, Δ10). Its systematic name is (5S,12R)-dihydroxy-6Z,8E,10E-eicosatrienoic acid (molecular formula C₂₀H₃₄O₄, molecular weight 338.5 g/mol) [1] [10]. The critical structural distinctions between LTB₃, LTB₄, and LTB₅ lie in their degrees of unsaturation and double bond positions downstream of C12:

  • LTB₄ (C20:4 ω-6): Derived from arachidonic acid; Double bonds at Δ6(Z), Δ8(E), Δ10(E), Δ14(Z)
  • LTB₅ (C20:5 ω-3): Derived from eicosapentaenoic acid (EPA); Double bonds at Δ6(Z), Δ8(E), Δ10(E), Δ14(Z), Δ17(Z)
  • LTB₃ (C20:3 ω-9): Derived from eicosatrienoic acid; Double bonds at Δ6(Z), Δ8(E), Δ10(E) – Lacks the Δ14 and Δ17 double bonds present in LTB₄ and LTB₅ [4] [7] [10].

Table 1: Comparative Structural Features of LTB₄, LTB₃, and LTB₅

LeukotrienePrecursor Fatty AcidMolecular FormulaDouble Bond PositionsDegree of Unsaturation
LTB₄Arachidonic Acid (AA)C₂₀H₃₂O₄Δ6(Z), Δ8(E), Δ10(E), Δ14(Z)Tetraene
LTB₃Eicosatrienoic Acid (ETA)C₂₀H₃₄O₄Δ6(Z), Δ8(E), Δ10(E)Triene
LTB₅Eicosapentaenoic Acid (EPA)C₂₀H₃₀O₄Δ6(Z), Δ8(E), Δ10(E), Δ14(Z), Δ17(Z)Pentaene

These structural differences profoundly impact biological activity. Seminal comparative studies using synthesized LTB₃ revealed:

  • Complement Receptor Enhancement & Lysozyme Release: LTB₃ and LTB₄ exhibit virtually identical potency in inducing dose- and time-dependent enhancement of complement receptors CR1 and CR3 on human neutrophils and stimulating lysozyme release. In stark contrast, LTB₅ was ~100-fold less potent than LTB₄ for receptor enhancement and a remarkable 10,000-fold less potent for lysozyme release [2].
  • Chemotaxis: LTB₃ demonstrated intermediate potency in neutrophil chemotaxis assays. It was approximately 5-fold less potent than LTB₄, while LTB₅ was 100-fold less potent than LTB₄ [2] [8].

The near-equipotent pro-inflammatory activity of LTB₃ and LTB₄ in receptor enhancement and degranulation contrasts sharply with the weak activity of LTB₅. This suggests that the Δ14 double bond and the C16-C20 chain conformation are critical for full agonist activity at the LTB₄ receptor (BLT1/BLT2), particularly for chemotaxis. The rigidity introduced by the additional Δ17 double bond in LTB₅ may interfere with optimal receptor binding or activation [2] [7].

Table 2: Relative Biological Potency of Leukotrienes in Human Neutrophil Assays (Lee et al., 1988 [2])

Biological ActivityLTB₄ PotencyLTB₃ Relative PotencyLTB₅ Relative Potency
CR1/CR3 Enhancement1.0 (Reference)~1.0~0.01 (100x less)
Lysozyme Release1.0 (Reference)~1.0~0.0001 (10,000x less)
Chemotaxis1.0 (Reference)~0.2 (5x less)~0.01 (100x less)

Evolutionary Significance of LTB3 in Inflammatory Pathways

The presence of the LTB₃ biosynthetic pathway across diverse species underscores its evolutionary conservation within innate immune responses. Lipoxygenases (LOXs), the key enzymes initiating leukotriene synthesis, are ancient and found in bacteria, plants, fungi, and animals. The genes encoding human 5-LOX (ALOX5), LTA₄ hydrolase (LTA4H), and leukotriene receptors map to syntenic chromosomal regions conserved in mammals and traceable to early vertebrate evolution [6]. While LTB₄ is the dominant dihydroxy leukotriene in mammals consuming standard diets (rich in ω-6 AA), LTB₃ becomes physiologically relevant under specific dietary or metabolic conditions:

  • Essential Fatty Acid Deficiency (EFAD): During EFAD, tissue levels of AA (ω-6) and EPA (ω-3) decline, while the ω-9 fatty acid eicosatrienoic acid (ETA, Mead's acid) accumulates. Neutrophils in EFAD states shift synthesis towards LTB₃ instead of LTB₄ [4] [7].
  • Functional Compensation: The finding that LTB₃ activates the LTB₄ receptors (BLT1/BLT2) with similar efficacy in key pro-inflammatory functions (CR enhancement, degranulation) suggests it acts as an evolutionary backup mediator. This ensures neutrophil recruitment and activation—critical for host defense—can persist even when AA/EPA substrates are scarce [2] [6].
  • Receptor-Ligand Co-evolution: The BLT1 receptor demonstrates high selectivity for the triene/tetraene structure of LTB₃/LTB₄ over the pentaene LTB₅. This specificity is conserved across species, implying strong selective pressure to maintain responsiveness to these specific lipid shapes. The retention of the LTB₃ pathway, despite its usual low abundance, highlights the biological importance of maintaining a functional "LTB-like" signal during metabolic stress [6] [9].

Properties

CAS Number

88099-35-8

Product Name

leukotriene B3

IUPAC Name

(5S,6E,8E,10Z,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10-,15-11+/t18-,19-/m1/s1

InChI Key

NGTXCORNXNELNU-JSHWEIDYSA-N

SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

Synonyms

leukotriene B3
leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer
LTB3

Canonical SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

Isomeric SMILES

CCCCCCCC[C@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.